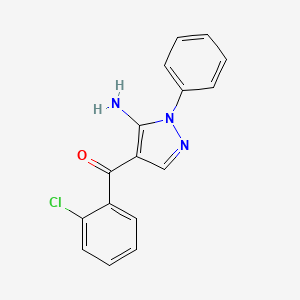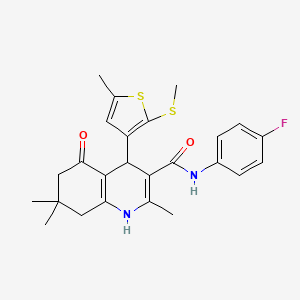
4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H17Br2N3O4 and a molecular weight of 559.218 g/mol . This compound is characterized by the presence of bromine atoms and a benzoate group, making it a significant molecule in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the bromination of benzoic acid derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The intermediate products are then subjected to further reactions, including acylation and condensation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product formation. For example, substitution reactions might be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The bromine atoms and benzoate groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(((3-methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 4-Bromo-2-(2-(((3-bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of multiple bromine atoms.
Properties
CAS No. |
764655-82-5 |
|---|---|
Molecular Formula |
C23H17Br2N3O4 |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-18-8-4-7-16(11-18)22(30)26-14-21(29)28-27-13-17-12-19(25)9-10-20(17)32-23(31)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
YFCCFQRLJURSCM-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12036961.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12036966.png)
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12036968.png)
![N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12036970.png)
![N-[(E)-(3-hydroxyphenyl)methyleneamino]-2-(2-thienyl)acetamide](/img/structure/B12036973.png)

![Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036988.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12037008.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037016.png)
![N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12037020.png)
![3-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12037032.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12037039.png)
